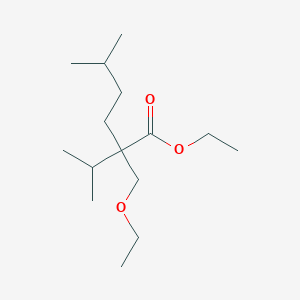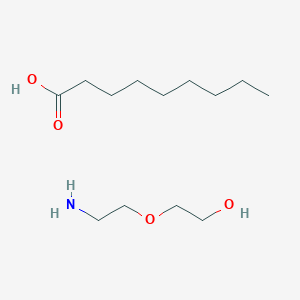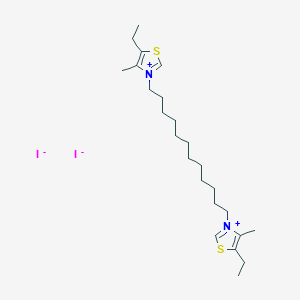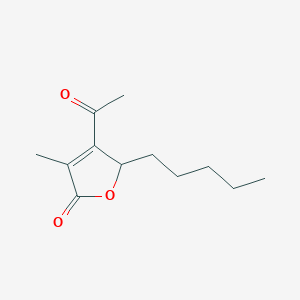![molecular formula C12H14N2OS B12575908 N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide CAS No. 603065-76-5](/img/structure/B12575908.png)
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group attached to a methyl(prop-2-en-1-yl)carbamothioyl moiety, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by the condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine . This method yields the desired compound in excellent yields and involves standard reaction conditions such as room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives.
Aplicaciones Científicas De Investigación
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to form strong hydrogen bonds with target molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide can be compared with other similar compounds such as N-(Prop-2-en-1-yl)acetamide Other similar compounds include N-methylpropargylamine and N,N-dimethylethylenediamine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Propiedades
Número CAS |
603065-76-5 |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
N-[methyl(prop-2-enyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-9-14(2)12(16)13-11(15)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H,13,15,16) |
Clave InChI |
KYTZQHYMRBMHJL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C(=S)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetic acid](/img/structure/B12575828.png)
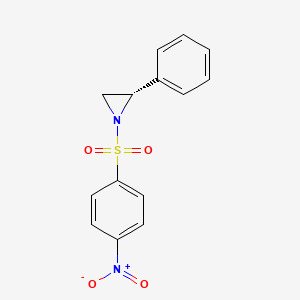
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
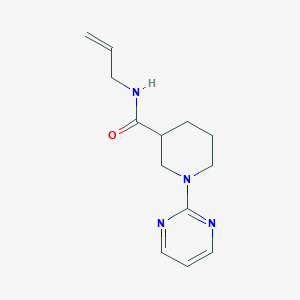
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

